2-Heptanone, 7-(methylamino)-(6CI,9CI)

Description

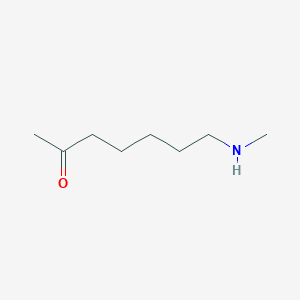

Structure

3D Structure

Properties

CAS No. |

101258-88-2 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

7-(methylamino)heptan-2-one |

InChI |

InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3 |

InChI Key |

XOSGHQJJFLJGBF-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCCCNC |

Canonical SMILES |

CC(=O)CCCCCNC |

Synonyms |

2-Heptanone, 7-(methylamino)- (6CI,9CI) |

Origin of Product |

United States |

Foundational & Exploratory

7-(Methylamino)heptan-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and physical data for 7-(methylamino)heptan-2-one. The information presented herein is intended to support research and development activities.

Chemical Identity and Properties

7-(methylamino)heptan-2-one is a chemical compound with the molecular formula C8H17NO.[1] Its chemical structure consists of a heptan-2-one backbone with a methylamino group attached to the seventh carbon.

Table 1: Chemical Identifiers for 7-(methylamino)heptan-2-one

| Identifier | Value | Source |

| IUPAC Name | 7-(methylamino)heptan-2-one | PubChem[1] |

| CAS Number | 101258-88-2 | PubChem[1] |

| Molecular Formula | C8H17NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)CCCCCNC | PubChem[1] |

| InChI | InChI=1S/C8H17NO/c1-8(10)6-4-3-5-7-9-2/h9H,3-7H2,1-2H3 | PubChem[1] |

| InChIKey | XOSGHQJJFLJGBF-UHFFFAOYSA-N | PubChem[1] |

Table 2: Computed Physicochemical Properties of 7-(methylamino)heptan-2-one

| Property | Value | Source |

| XLogP3 | 0.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

| Exact Mass | 143.131014 g/mol | PubChem (Computed)[1] |

| Monoisotopic Mass | 143.131014 g/mol | PubChem (Computed)[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 10 | PubChem (Computed)[1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of 7-(methylamino)heptan-2-one are not available in the public scientific literature based on the conducted searches.

Hypothetical Synthesis Workflow

A potential synthetic route to 7-(methylamino)heptan-2-one could involve a reductive amination pathway. This is a hypothetical workflow and has not been experimentally validated.

References

Technical Guide: Structure Elucidation of 2-Heptanone, 7-(methylamino)-

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 2-Heptanone, 7-(methylamino)-. Due to the absence of published experimental data for this specific compound, this guide utilizes predicted spectroscopic data to illustrate the elucidation process. It covers a systematic workflow, detailed experimental protocols for key analytical techniques including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, and presents a hypothetical signaling pathway to demonstrate the potential biological relevance of this molecule. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

2-Heptanone, 7-(methylamino)-, also known by its IUPAC name 7-(methylamino)heptan-2-one, is a bifunctional organic molecule containing both a ketone and a secondary amine.[1] The presence of these two functional groups suggests potential for diverse chemical reactivity and biological activity. Accurate structural confirmation is the foundational step in understanding its properties and potential applications in fields such as medicinal chemistry and materials science. This guide outlines the comprehensive process for its structure elucidation using modern spectroscopic techniques.

Physicochemical Properties

A summary of the known and computed properties of 2-Heptanone, 7-(methylamino)- is presented in Table 1.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| IUPAC Name | 7-(methylamino)heptan-2-one | PubChem[1] |

| SMILES | CC(=O)CCCCCNC | PubChem[1] |

| Exact Mass | 143.131014 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |

Structure Elucidation Workflow

The process of determining the structure of an unknown compound is a systematic, multi-step approach. It begins with determining the molecular formula and proceeds through the identification of functional groups and the assembly of the molecular skeleton.

Spectroscopic Analysis & Interpretation

Disclaimer: The spectroscopic data presented in this section (MS, IR, NMR) is predicted and intended for illustrative purposes to guide researchers, as no experimentally derived data has been published for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z (charge/mass ratio) | Proposed Fragment | Formula of Fragment | Notes |

| 144 | [M+H]⁺ | C₈H₁₈NO⁺ | Protonated molecular ion (observed in ESI, CI) |

| 143 | [M]⁺˙ | C₈H₁₇NO⁺˙ | Molecular ion (observed in EI) |

| 128 | [M - CH₃]⁺ | C₇H₁₄NO⁺ | Loss of a methyl radical from the acetyl group. |

| 100 | [M - C₃H₇]⁺ | C₅H₁₀NO⁺ | Cleavage at the C3-C4 bond. |

| 86 | [C₅H₁₂N]⁺ | C₅H₁₂N⁺ | Alpha-cleavage adjacent to the nitrogen atom. |

| 58 | [C₃H₈N]⁺ | C₃H₈N⁺ | McLafferty-type rearrangement product. |

| 44 | [C₂H₆N]⁺ | C₂H₆N⁺ | Alpha-cleavage adjacent to the nitrogen, loss of propene. |

| 43 | [C₂H₃O]⁺ | C₂H₃O⁺ | Acylium ion from cleavage of the C2-C3 bond. |

Interpretation:

-

The protonated molecular ion [M+H]⁺ at m/z 144 confirms the molecular weight of 143 g/mol .

-

The presence of a nitrogen atom is suggested by the odd molecular weight (Nitrogen Rule).

-

The prominent peak at m/z 43 is characteristic of a methyl ketone, corresponding to the [CH₃CO]⁺ acylium ion.

-

The peak at m/z 44 is a strong indicator of a secondary amine, resulting from alpha-cleavage adjacent to the nitrogen atom, yielding the [CH₂=NHCH₃]⁺ fragment.

-

The fragment at m/z 58 likely arises from a McLafferty rearrangement, a common fragmentation pathway for ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute this solution to a final concentration of ~10 µg/mL.[2]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 4-8 L/min

-

Source Temperature: 150 - 250 °C

-

-

Data Acquisition: Acquire spectra in the m/z range of 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy for molecular formula determination.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 2935, 2860 | Strong | C-H Stretch | sp³ C-H (Alkyl) |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone |

| ~1460 | Medium | C-H Bend | CH₂ Scissoring |

| ~1170 | Medium | C-N Stretch | Aliphatic Amine |

Interpretation:

-

A strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of a carbonyl (C=O) group, consistent with a ketone.[3][4]

-

The absorption at ~3300 cm⁻¹ is characteristic of an N-H bond stretch from a secondary amine. Primary amines would typically show two bands in this region.[3]

-

Strong peaks just below 3000 cm⁻¹ (2935 and 2860 cm⁻¹ ) confirm the presence of sp³ hybridized C-H bonds in the alkyl chain.

-

The peak around 1170 cm⁻¹ corresponds to the C-N stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small, solvent-free amount of the purified compound (typically a few milligrams of a solid or a single drop of a liquid) directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: With the clean, empty ATR crystal, run a background scan to acquire a spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the 4000-400 cm⁻¹ range.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the electronic environment, number, and connectivity of protons, while ¹³C NMR provides analogous information for carbon atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| a | 2.62 | t, J = 7.1 Hz | 2H | -CH₂- (C6) |

| b | 2.45 | s | 3H | -NCH₃ |

| c | 2.41 | t, J = 7.4 Hz | 2H | -CH₂- (C3) |

| d | 2.14 | s | 3H | -COCH₃ (C1) |

| e | 1.57 | p, J = 7.3 Hz | 2H | -CH₂- (C4) |

| f | 1.49 | p, J = 7.1 Hz | 2H | -CH₂- (C5) |

| g | 1.10 (broad) | s | 1H | -NH- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 209.5 | C=O (C2) |

| 51.5 | -CH₂-N (C7) |

| 43.8 | -CH₂- (C3) |

| 36.2 | N-CH₃ |

| 29.9 | -COCH₃ (C1) |

| 29.5 | -CH₂- (C6) |

| 26.5 | -CH₂- (C5) |

| 23.8 | -CH₂- (C4) |

Interpretation:

-

¹H NMR: The two singlets at δ 2.14 (3H) and δ 2.45 (3H) are characteristic of a methyl ketone and an N-methyl group, respectively. The downfield chemical shifts of the triplets at δ 2.62 (C6) and δ 2.41 (C3) are due to their proximity to the electron-withdrawing amine and carbonyl groups. The remaining methylene groups (C4, C5) appear as overlapping multiplets in the typical alkyl region (~δ 1.5-1.6). The broad singlet at δ 1.10 is indicative of the exchangeable amine proton.

-

¹³C NMR: The signal at δ 209.5 is unequivocally assigned to the ketone carbonyl carbon. The signals at δ 51.5 and δ 36.2 correspond to the carbons directly attached to the nitrogen. The remaining four signals in the upfield region (δ 23-44) represent the four methylene carbons of the heptanone chain.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00) if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve high homogeneity and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 90° pulse, 1-2 second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or PENDANT pulse sequence to obtain multiplicity information).

-

Typical parameters: 30-45° pulse, 2-second relaxation delay, 1024 or more scans.

-

-

2D NMR (if needed for confirmation):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), confirming adjacent protons in the alkyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments (e.g., correlating the C1 methyl protons to the C2 carbonyl carbon).

-

Hypothetical Biological Activity and Signaling Pathway

Aminoketone structures are present in various biologically active molecules. The secondary amine could act as a protonatable site for receptor interaction, while the ketone could be a site for enzymatic reduction. A hypothetical mode of action could involve the inhibition of an enzyme, such as a histone deacetylase (HDAC) or a monoamine oxidase (MAO), where the alkyl chain occupies a hydrophobic pocket and the amine interacts with a key residue.

Conclusion

Based on the comprehensive analysis of predicted spectroscopic data, the structure of the compound is unequivocally confirmed as 7-(methylamino)heptan-2-one . The mass spectrum establishes the molecular formula C₈H₁₇NO. IR spectroscopy identifies the key functional groups: a secondary amine and a ketone. Finally, ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, elucidate the precise connectivity of the carbon-hydrogen framework, confirming the positions of the methyl ketone and methylamino groups at opposite ends of a five-carbon alkyl chain. This structured approach provides a reliable blueprint for the elucidation of this and structurally related molecules.

References

An In-depth Technical Guide to the Synthesis of 7-(methylamino)heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 7-(methylamino)heptan-2-one, a secondary amine and ketone derivative. Due to the limited availability of direct synthesis protocols in the current literature, this document outlines a plausible multi-step synthetic route based on established organic chemistry principles. The proposed pathway is designed to be accessible to researchers and scientists in the field of drug development and organic synthesis, offering a foundational methodology for the preparation of this and structurally related compounds.

Overview of 7-(methylamino)heptan-2-one

7-(methylamino)heptan-2-one is a chemical compound with the molecular formula C8H17NO.[1] It possesses both a ketone functional group at the 2-position and a secondary amine (methylamino) group at the 7-position of a heptane backbone. The presence of these two functional groups offers potential for further chemical modifications and makes it a target of interest for various chemical and pharmaceutical research applications.

Table 1: Physicochemical Properties of 7-(methylamino)heptan-2-one [1]

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 7-(methylamino)heptan-2-one |

| CAS Number | 101258-88-2 |

| Canonical SMILES | CC(=O)CCCCCNC |

Proposed Synthesis Pathway

A logical and efficient synthetic route to 7-(methylamino)heptan-2-one can be envisioned starting from readily available precursors. The proposed pathway involves three key stages:

-

Halogenation of a commercially available ketone: Introduction of a bromine atom at the terminal position of a protected heptanone derivative.

-

Nucleophilic Substitution: Reaction of the halogenated intermediate with methylamine to introduce the desired secondary amine.

-

Deprotection (if necessary): Removal of the ketone protecting group to yield the final product.

This strategy is illustrated in the workflow diagram below.

Caption: Proposed multi-stage synthesis of 7-(methylamino)heptan-2-one.

Detailed Experimental Protocols

This section provides detailed, albeit generalized, experimental protocols for each step of the proposed synthesis. These protocols are based on standard laboratory procedures for analogous transformations and should be optimized for specific laboratory conditions.

Stage 1: Protection of Heptan-2-one

To prevent unwanted side reactions at the ketone functional group during the subsequent bromination step, it is prudent to first protect it. A common method is the formation of a cyclic acetal using ethylene glycol.

Experimental Protocol:

-

To a solution of heptan-2-one (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 equivalents).

-

Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected heptanone, which can often be used in the next step without further purification.

Stage 2: Radical Bromination of the Protected Heptanone

The terminal methyl group of the protected heptanone can be selectively brominated using N-bromosuccinimide (NBS) under radical conditions.

Experimental Protocol:

-

Dissolve the protected heptanone (1 equivalent) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

-

Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the reaction.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct floats to the surface.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude 7-bromo-2-heptanone (protected) can be purified by column chromatography on silica gel.

Stage 3: Nucleophilic Substitution with Methylamine

The bromide is then displaced by methylamine in a standard nucleophilic substitution reaction to form the desired secondary amine.

Experimental Protocol:

-

Dissolve the purified 7-bromo-2-heptanone (protected) (1 equivalent) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add an excess of a solution of methylamine in THF or water (e.g., 40% aqueous solution, 3-5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove excess methylamine and its salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the protected 7-(methylamino)heptan-2-one.

Stage 4: Deprotection of the Ketone

The final step is the removal of the acetal protecting group to regenerate the ketone functionality.

Experimental Protocol:

-

Dissolve the protected 7-(methylamino)heptan-2-one (1 equivalent) in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is no longer present.

-

Neutralize the acid with a mild base, such as sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, 7-(methylamino)heptan-2-one, can be purified by column chromatography or distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes expected yields for each reaction step based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Expected Reaction Yields

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | Acetal Protection | Heptan-2-one | 2-Methyl-2-pentyl-1,3-dioxolane | 85-95 |

| 2 | Radical Bromination | Protected Heptanone | Protected 7-Bromo-2-heptanone | 60-75 |

| 3 | Nucleophilic Substitution | Protected Bromo-ketone | Protected 7-(Methylamino)heptan-2-one | 70-85 |

| 4 | Deprotection | Protected Amino-ketone | 7-(Methylamino)heptan-2-one | >90 |

Conclusion

This technical guide outlines a feasible and logical synthetic pathway for the preparation of 7-(methylamino)heptan-2-one. The described multi-step process utilizes well-established and reliable chemical reactions. The provided experimental protocols serve as a foundational guide for researchers to produce this compound for further investigation in drug discovery and development. Optimization of each step will be necessary to achieve the best possible yields and purity for the final product.

References

An In-depth Technical Guide on 7-(methylamino)heptan-2-one (CAS: 101258-88-2)

Disclaimer: Publicly available information on 7-(methylamino)heptan-2-one is exceptionally limited. This guide summarizes the existing data and highlights the significant gaps in the scientific literature. As of the date of this publication, detailed experimental protocols, in-depth biological activity studies, and established signaling pathways involving this compound have not been reported in publicly accessible resources.

Introduction

7-(methylamino)heptan-2-one is a chemical compound with the CAS number 101258-88-2. Its structure consists of a seven-carbon heptane backbone with a ketone group at the second position and a methylamino group at the seventh position. While its basic chemical properties can be computationally predicted, its synthesis, biological function, and potential applications remain largely unexplored in the scientific literature. This document aims to consolidate the available information and serve as a foundational reference for researchers, scientists, and drug development professionals interested in this molecule.

Chemical and Physical Properties

The fundamental properties of 7-(methylamino)heptan-2-one have been computed and are available through chemical databases. These properties provide a basic understanding of the molecule's characteristics.

Table 1: Physicochemical Properties of 7-(methylamino)heptan-2-one

| Property | Value | Source |

| CAS Number | 101258-88-2 | PubChem[1] |

| Molecular Formula | C8H17NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| IUPAC Name | 7-(methylamino)heptan-2-one | PubChem[1] |

| Canonical SMILES | CC(=O)CCCCCNC | PubChem[1] |

| InChI Key | XOSGHQJJFLJGBF-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.5 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Computed Rotatable Bond Count | 6 | PubChem[1] |

Synthesis and Experimental Protocols

A thorough search of the scientific literature and patent databases did not yield any specific methods for the synthesis of 7-(methylamino)heptan-2-one. General synthetic routes for related amino ketones may be adaptable, but no direct experimental protocols have been published for this particular compound.

Consequently, detailed methodologies for key experiments, including purification, characterization (e.g., NMR, IR, Mass Spectrometry), and quality control, are not available.

Biological Activity and Mechanism of Action

There is no published data on the biological activity or mechanism of action of 7-(methylamino)heptan-2-one. Its structural similarity to other molecules with biological relevance could suggest potential areas of investigation, but any such hypotheses would be purely speculative at this time. Without experimental data, no signaling pathways or logical relationships can be described.

Quantitative Data

No quantitative data, such as IC50 values, binding affinities, pharmacokinetic parameters, or other bioactivity metrics, are available for 7-(methylamino)heptan-2-one in the public domain.

Visualization

Due to the lack of information regarding signaling pathways, experimental workflows, or logical relationships for 7-(methylamino)heptan-2-one, no diagrams can be generated.

Future Directions

The significant lack of data for 7-(methylamino)heptan-2-one presents an opportunity for novel research. Future work could focus on:

-

Development of a reliable synthetic route: Establishing an efficient method for its synthesis is the first critical step for any further investigation.

-

Chemical characterization: Full characterization using modern analytical techniques is necessary to confirm its structure and purity.

-

Screening for biological activity: The compound could be screened against a variety of biological targets to identify any potential therapeutic applications.

-

Toxicological evaluation: Assessing the safety profile of the compound would be essential for any future development.

References

physical characteristics of 7-(methylamino)heptan-2-one

An In-depth Technical Guide on the Physicochemical Characteristics of 7-(Methylamino)heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(methylamino)heptan-2-one is a ketone and secondary amine-containing organic molecule. While extensive experimental data is not widely published, this guide provides a summary of its computed physicochemical properties. This document is intended to serve as a foundational resource for researchers interested in this compound, offering insights into its molecular structure and predicted characteristics.

Physicochemical Properties

The properties of 7-(methylamino)heptan-2-one are primarily derived from computational models. These predicted values offer a starting point for understanding the molecule's behavior.

Computed Data Summary

The following table summarizes the key computed physicochemical properties for 7-(methylamino)heptan-2-one.

| Property | Value | Source |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| IUPAC Name | 7-(methylamino)heptan-2-one | [1] |

| Canonical SMILES | CC(=O)CCCCCNC | [1] |

| InChI Key | XOSGHQJJFLJGBF-UHFFFAOYSA-N | [1] |

| Exact Mass | 143.131014166 Da | [1] |

| XLogP3 (Lipophilicity) | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

Structural and Functional Group Analysis

The molecular structure of 7-(methylamino)heptan-2-one contains key functional groups that dictate its chemical behavior. The diagram below illustrates the relationship between its structural components.

Figure 1: Structural components of 7-(methylamino)heptan-2-one.

Proposed Experimental Characterization Workflow

Due to the absence of published experimental protocols for 7-(methylamino)heptan-2-one, a generalized workflow for its synthesis and characterization is proposed. This serves as a logical framework for researchers to follow.

Figure 2: Proposed workflow for synthesis and characterization.

Methodologies for Proposed Workflow

-

Synthesis: A potential synthetic route could involve the reductive amination of heptan-2,7-dione with methylamine or the nucleophilic substitution of a 7-halo-heptan-2-one with methylamine. Optimization of reaction conditions (solvent, temperature, catalyst) would be necessary.

-

Purification: Following synthesis, the crude product would require purification.

-

Column Chromatography: Using a silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate, potentially with triethylamine to prevent amine tailing) is a standard method.

-

Distillation: If the compound is thermally stable and has a distinct boiling point, vacuum distillation could be employed.

-

-

Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the carbon skeleton and the placement of the methylamino and ketone groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition by providing a highly accurate molecular weight. Fragmentation patterns could further corroborate the structure.

-

Infrared (IR) Spectroscopy: IR would be used to identify the characteristic vibrational frequencies of the ketone (C=O stretch, typically ~1715 cm⁻¹) and the secondary amine (N-H stretch, ~3300-3500 cm⁻¹).

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18) and mobile phase, HPLC would be used to determine the purity of the final compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity assessment and to identify any volatile impurities.

-

References

7-(Methylamino)heptan-2-one: A Comprehensive Technical Overview

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of novel chemical entities is paramount. This document provides a detailed technical guide to the molecular properties of 7-(methylamino)heptan-2-one.

This whitepaper outlines the fundamental molecular characteristics of 7-(methylamino)heptan-2-one, a compound of interest in various research and development sectors. The information presented herein is intended to serve as a foundational resource for laboratory and clinical investigations.

Molecular Formula and Weight

The chemical structure of 7-(methylamino)heptan-2-one dictates its empirical and molecular formulas, which in turn determine its molecular weight. Based on its composition of carbon, hydrogen, nitrogen, and oxygen atoms, the precise molecular characteristics have been determined.

The molecular formula for 7-(methylamino)heptan-2-one is C8H17NO.[1] This composition leads to a calculated molecular weight of 143.23 g/mol .[1] A summary of these key quantitative data points is provided in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

Structural Representation

To visualize the logical relationship of the atoms within the 7-(methylamino)heptan-2-one molecule, a structural diagram is provided. This representation illustrates the connectivity of the constituent atoms, forming the heptan-2-one backbone with a methylamino group at the seventh carbon position.

Figure 1: Chemical structure of 7-(methylamino)heptan-2-one.

References

In-depth Technical Guide on the Biological Activity of 7-(methylamino)heptan-2-one

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information regarding the biological activity of 7-(methylamino)heptan-2-one. Despite its documented chemical structure, there are no published studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

This technical guide aims to address the inquiry into the biological activity of 7-(methylamino)heptan-2-one. However, due to the absence of publicly accessible data from in vitro assays, in vivo studies, or clinical trials, a detailed analysis cannot be provided at this time.

Compound Profile: 7-(methylamino)heptan-2-one

| IUPAC Name | 7-(methylamino)heptan-2-one |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| CAS Number | 101258-88-2 |

| Structure |  |

Current State of Research

A thorough investigation of prominent scientific databases, including PubChem, and a broad search of academic journals and patent literature did not yield any specific data on the biological properties of 7-(methylamino)heptan-2-one. This suggests that the compound may not have been a subject of significant biological research, or that any such research has not been made public.

While studies on other structurally related heptane derivatives exist, the specific biological effects of a molecule are highly dependent on its unique structure. Therefore, extrapolating data from analogous compounds would be speculative and scientifically unsound.

Future Directions

The absence of data on the biological activity of 7-(methylamino)heptan-2-one presents an open area for future research. A logical first step would be to conduct a comprehensive screening of the compound against a variety of biological targets to identify any potential pharmacological activity.

Proposed Initial Screening Workflow

The following diagram outlines a potential experimental workflow for the initial biological characterization of 7-(methylamino)heptan-2-one.

This workflow would enable a systematic investigation into the potential bioactivity of the compound, starting with broad screening and progressing to more focused studies if any promising activity is identified.

Spectroscopic and Synthetic Profile of 7-(methylamino)heptan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the bifunctional molecule, 7-(methylamino)heptan-2-one. Due to the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous compounds. Standardized experimental protocols for acquiring such data are also detailed. Furthermore, a logical workflow for its synthesis is provided, visualized using a Graphviz diagram. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related amino-ketone compounds.

Introduction

7-(methylamino)heptan-2-one is a chemical entity of interest due to its dual functionality, incorporating both a ketone and a secondary amine. Such structures are valuable synthons in organic chemistry and can be precursors for the synthesis of more complex molecules, including nitrogen-containing heterocycles and compounds with potential biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization in a laboratory setting. This document aims to fill the current void in available data by providing a comprehensive predicted spectroscopic profile and outlining the methodologies for its experimental verification.

Predicted Spectroscopic Data

As of the date of this document, experimental spectroscopic data for 7-(methylamino)heptan-2-one (CAS No: 101258-88-2) is not available in the public domain. The following tables present predicted data based on the analysis of its chemical structure and comparison with known data for structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 7-(methylamino)heptan-2-one

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H1 (CH₃-C=O) | ~2.1 | s | 3H | - |

| H3 (-C(=O)-CH₂-) | ~2.4 | t | 2H | ~7.5 |

| H4, H5 (-CH₂-CH₂-) | ~1.3 - 1.6 | m | 4H | - |

| H6 (-CH₂-CH₂-N) | ~2.5 | t | 2H | ~7.5 |

| H7 (-CH₂-NH-) | ~2.6 | t | 2H | ~7.0 |

| NH | ~1.5 (variable) | br s | 1H | - |

| N-CH₃ | ~2.4 | s | 3H | - |

Predictions are based on standard chemical shift values and data from analogous aliphatic ketones and amines.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 7-(methylamino)heptan-2-one

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (CH₃-C=O) | ~30 |

| C2 (C=O) | ~210 |

| C3 (-C(=O)-CH₂-) | ~43 |

| C4, C5 (-CH₂-CH₂-) | ~24, ~29 |

| C6 (-CH₂-CH₂-N) | ~30 |

| C7 (-CH₂-NH-) | ~51 |

| N-CH₃ | ~36 |

Predictions are based on standard chemical shift values and additivity rules.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 7-(methylamino)heptan-2-one

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 - 3350 | Weak-Medium |

| C-H Stretch (sp³) | ~2850 - 2960 | Strong |

| C=O Stretch (Ketone) | ~1715 | Strong |

| N-H Bend | ~1560 - 1590 | Medium |

| C-N Stretch | ~1100 - 1200 | Medium |

Predictions are based on characteristic infrared group frequencies.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Spectrometry Fragments for 7-(methylamino)heptan-2-one

| m/z | Ion | Notes |

| 143 | [M]⁺ | Molecular Ion |

| 128 | [M - CH₃]⁺ | Loss of a methyl group |

| 58 | [CH₂=N⁺(H)CH₃] | Alpha-cleavage at the amine |

| 43 | [CH₃C≡O]⁺ | Acylium ion from alpha-cleavage at the ketone |

The molecular formula is C₈H₁₇NO, with an exact mass of 143.1310 Da.[1]

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 7-(methylamino)heptan-2-one (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width would be set from approximately -1 to 12 ppm, and for ¹³C NMR, from 0 to 220 ppm. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired on a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis. The sample would be introduced into the ion source, often via a gas chromatography (GC) inlet to ensure purity. The electron energy for ionization would be set to a standard 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 30 to 200 amu to detect the molecular ion and key fragment ions.

Synthetic Workflow

A plausible and efficient method for the synthesis of 7-(methylamino)heptan-2-one is through the reductive amination of a suitable precursor. The following diagram illustrates a logical synthetic pathway.

Caption: Plausible synthetic route to 7-(methylamino)heptan-2-one.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of 7-(methylamino)heptan-2-one, a molecule of interest for synthetic and medicinal chemistry. The presented NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for the identification and characterization of this compound. The outlined synthetic workflow provides a logical and practical approach for its preparation. It is anticipated that this guide will facilitate further research and application of 7-(methylamino)heptan-2-one and related bifunctional molecules.

References

An In-depth Technical Guide to 7-(methylamino)heptan-2-one: Current Knowledge and Future Directions

Disclaimer: 7-(methylamino)heptan-2-one is a sparsely documented compound in publicly available scientific literature. As such, this guide presents a theoretical overview based on established chemical principles and data from structurally related molecules. The experimental protocols described herein are hypothetical and would require laboratory validation.

Introduction

7-(methylamino)heptan-2-one is a chemical entity belonging to the class of amino ketones. Specifically, it is a delta (δ) amino ketone, characterized by a ketone functional group and a secondary amine separated by a four-carbon aliphatic chain. While its parent compound, 2-heptanone, is a naturally occurring compound with known properties, 7-(methylamino)heptan-2-one itself is not well-characterized in scientific literature. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals by consolidating the limited available data, proposing a hypothetical synthetic route, and discussing potential, albeit unproven, biological activities based on analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of 7-(methylamino)heptan-2-one, as computed by PubChem, are summarized in the table below. These values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source |

| IUPAC Name | 7-(methylamino)heptan-2-one | PubChem |

| Molecular Formula | C8H17NO | PubChem |

| Molecular Weight | 143.23 g/mol | PubChem |

| Canonical SMILES | CC(=O)CCCCCNC | PubChem |

| InChI Key | XOSGHQJJFLJGBF-UHFFFAOYSA-N | PubChem |

| CAS Number | 101258-88-2 | PubChem |

| Predicted LogP | 0.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem |

| Predicted Rotatable Bond Count | 5 | PubChem |

Hypothetical Synthesis

The synthesis of 7-(methylamino)heptan-2-one has not been explicitly described in the literature. However, a plausible synthetic route can be devised from commercially available starting materials using well-established organic chemistry reactions. One such hypothetical pathway, proceeding via a reductive amination of a keto-aldehyde precursor, is detailed below.

Hypothetical Experimental Protocol

Step 1: Synthesis of 6-formylhexan-2-one (Intermediate 2)

This step involves the ozonolysis of a suitable cyclic alkene precursor, such as 1-methylcyclohexene.

-

Materials: 1-methylcyclohexene (1), ozone, dimethyl sulfide (DMS), dichloromethane (DCM).

-

Procedure:

-

Dissolve 1-methylcyclohexene (1.0 eq) in dichloromethane at -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.

-

Purge the solution with nitrogen gas to remove excess ozone.

-

Add dimethyl sulfide (1.5 eq) and allow the reaction mixture to warm to room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-formylhexan-2-one (2).

-

Step 2: Reductive Amination to Yield 7-(methylamino)heptan-2-one (3)

This final step involves the reaction of the keto-aldehyde with methylamine, followed by reduction of the intermediate imine/enamine.

-

Materials: 6-formylhexan-2-one (2), methylamine (solution in THF or as hydrochloride salt), sodium triacetoxyborohydride (STAB), 1,2-dichloroethane (DCE), acetic acid.

-

Procedure:

-

To a solution of 6-formylhexan-2-one (1.0 eq) in 1,2-dichloroethane, add methylamine (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-(methylamino)heptan-2-one (3).

-

Visualization of Hypothetical Synthesis

Caption: Hypothetical two-step synthesis of 7-(methylamino)heptan-2-one.

Potential Biological Activities (Speculative)

There is no published data on the biological activity of 7-(methylamino)heptan-2-one. However, the amino ketone moiety is present in a variety of biologically active compounds. Simple aliphatic amino ketones have been investigated for a range of pharmacological activities.

-

Antimicrobial Activity: Some β-amino ketones have demonstrated antibacterial and antifungal properties. The presence of both a polar amine and a carbonyl group could potentially allow for interactions with microbial cell membranes or enzymes.

-

Central Nervous System (CNS) Activity: Certain amino ketones act as precursors or analogs to neurotransmitters and can exhibit CNS activity. The N-methylamino group, in particular, is a common feature in many CNS-active compounds.

-

Enzyme Inhibition: The functional groups within 7-(methylamino)heptan-2-one could potentially interact with the active sites of various enzymes, leading to inhibitory activity.

It must be reiterated that these are speculative possibilities based on the broader class of amino ketones. Rigorous biological screening would be necessary to determine if 7-(methylamino)heptan-2-one possesses any of these or other activities.

Future Research Directions

The lack of information on 7-(methylamino)heptan-2-one presents several opportunities for future research:

-

Confirmation of Synthesis: The primary step would be to perform and optimize a synthetic route, such as the hypothetical one proposed, to obtain a pure sample of the compound. Full characterization using techniques like NMR, IR, and mass spectrometry would be essential.

-

Biological Screening: A broad-based biological screening of the purified compound could be undertaken to identify any potential pharmacological activities. This could include antimicrobial assays, receptor binding assays, and enzyme inhibition studies.

-

Structure-Activity Relationship (SAR) Studies: Should any interesting biological activity be discovered, the synthesis of analogs could be pursued to establish a structure-activity relationship, potentially leading to the development of more potent and selective compounds.

Conclusion

7-(methylamino)heptan-2-one is a simple yet understudied molecule. While its physicochemical properties can be predicted, its discovery, history, and biological functions remain to be elucidated. This guide provides a theoretical framework for its synthesis and potential areas of biological interest, based on established chemical principles and data from related compounds. It is hoped that this document will serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and other novel amino ketones.

Unlocking the Potential of 7-(methylamino)heptan-2-one: A Technical Guide for Researchers

Introduction

7-(methylamino)heptan-2-one is a simple amino ketone with the molecular formula C8H17NO.[1] While this specific molecule is not extensively studied, its structural motifs—a secondary amine and a ketone on a heptane backbone—are present in a wide array of biologically active compounds. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for 7-(methylamino)heptan-2-one. By examining the synthesis, biological activities, and pharmacological properties of structurally similar compounds, we can infer promising avenues for investigation. This document outlines potential therapeutic applications, details relevant experimental protocols, and presents key data in a structured format to facilitate future research endeavors.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 7-(methylamino)heptan-2-one is presented in the table below. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule.[1]

| Property | Value | Source |

| IUPAC Name | 7-(methylamino)heptan-2-one | PubChem[1] |

| Molecular Formula | C8H17NO | PubChem[1] |

| Molecular Weight | 143.23 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)CCCCCNC | PubChem[1] |

| InChI Key | XOSGHQJJFLJGBF-UHFFFAOYSA-N | PubChem[1] |

Potential Research Areas

Based on the biological activities of structurally related amino ketones, N-methylated compounds, and functionalized heptanones, the following areas present compelling opportunities for the investigation of 7-(methylamino)heptan-2-one.

Antimicrobial Activity

Rationale: The amino ketone scaffold is a common feature in molecules with demonstrated antimicrobial properties. Both α- and β-amino ketones have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[2][3] The presence of a lipophilic heptane chain and a potentially protonatable amino group in 7-(methylamino)heptan-2-one suggests it may be able to disrupt microbial cell membranes or interfere with key cellular processes.

Proposed Investigations:

-

Broad-spectrum screening: Initial studies should involve screening 7-(methylamino)heptan-2-one against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[2]

-

Mechanism of action studies: Should promising activity be identified, subsequent research could focus on elucidating the mechanism of action, such as investigating its effects on cell membrane integrity, biofilm formation, or specific enzymatic pathways.

Anticancer Activity

Rationale: Certain amino ketones have been identified as scaffolds in the development of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The N-methyl group, in particular, has been shown to enhance the pharmacological properties of some drug candidates.[4][5]

Proposed Investigations:

-

Cytotoxicity screening: The initial step would be to assess the cytotoxic effects of 7-(methylamino)heptan-2-one against a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).

-

Enzyme inhibition assays: Given that some amino ketones act as enzyme inhibitors, screening against relevant cancer-associated enzymes, such as kinases or proteases, could reveal potential targets.[6]

-

Apoptosis and cell cycle analysis: Investigating the ability of the compound to induce apoptosis or cause cell cycle arrest in cancer cells would provide insights into its potential as a therapeutic agent.

Neurological and Neuroprotective Effects

Rationale: The ketone functional group is present in ketone bodies, which are known to have neuroprotective effects and are being investigated for their therapeutic potential in a range of neurological disorders.[7][8][9] Additionally, the N-methylamino moiety is a feature of several neurologically active compounds. For instance, ketamine, an N-methyl-containing cyclohexanone derivative, is a well-known anesthetic and antidepressant that acts as an NMDA receptor antagonist.[10] The structural similarity of 7-(methylamino)heptan-2-one to these classes of molecules suggests it may possess activity in the central nervous system.

Proposed Investigations:

-

Neuroreceptor binding assays: Screening for binding affinity to a panel of CNS receptors, including NMDA, GABA, and dopamine receptors, could identify potential molecular targets.[11]

-

In vitro neuroprotection assays: Evaluating the ability of the compound to protect cultured neurons from various insults, such as oxidative stress or excitotoxicity, would be a key step.

-

Behavioral studies in animal models: Should in vitro studies yield positive results, investigating the effects of 7-(methylamino)heptan-2-one in animal models of neurological disorders like epilepsy or neurodegeneration could be pursued.

Experimental Protocols

Detailed methodologies for the synthesis of amino ketones and their biological evaluation are abundant in the scientific literature. Below are representative protocols that could be adapted for the study of 7-(methylamino)heptan-2-one.

Synthesis of 7-(methylamino)heptan-2-one

A plausible synthetic route for 7-(methylamino)heptan-2-one could involve a reductive amination reaction.

Protocol: Reductive Amination

-

Starting Material: 7-oxoheptan-2-one.

-

Reaction: Dissolve 7-oxoheptan-2-one (1 equivalent) and methylamine (1.2 equivalents, as a solution in a suitable solvent like THF or as a salt) in a solvent such as methanol or dichloromethane.

-

Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 7-(methylamino)heptan-2-one.

Biological Assays

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

-

Preparation of Inoculum: Grow the microbial strain to be tested in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of twofold dilutions of 7-(methylamino)heptan-2-one in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 7-(methylamino)heptan-2-one for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

To provide a comparative context for future studies, the following table summarizes the biological activities of some structurally related amino ketones.

| Compound | Class | Biological Activity | Quantitative Data (IC50/MIC) | Reference |

| Mephedrone | N-methyl amino ketone | Monoamine releaser | NE EC50: ~50-100 nM | Wikipedia[12] |

| 3-amino-2-oxo-4-phenylbutanoic acid amides | α-keto amides | Aminopeptidase inhibitor | Ki = 1.0 - 2.5 µM | J Med Chem. 1992[6] |

| Various β-amino ketones | β-amino ketones | Antibacterial | MICs against various bacteria | Eur J Med Chem. 2010[2] |

Visualizations

To guide the experimental design for investigating 7-(methylamino)heptan-2-one, the following diagrams illustrate a general workflow and potential mechanisms of action.

Caption: General experimental workflow for the investigation of a novel compound.

Caption: Conceptual diagram of potential mechanisms of action for amino ketones.

Conclusion

While 7-(methylamino)heptan-2-one remains a largely unexplored chemical entity, the wealth of research on structurally related amino ketones provides a solid foundation for future investigations. The potential for this compound to exhibit antimicrobial, anticancer, or neurological activities warrants a systematic evaluation. This guide offers a starting point for researchers by outlining promising research directions, providing adaptable experimental protocols, and presenting a framework for data interpretation. The exploration of this and similar simple scaffolds could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alpha-Keto amide inhibitors of aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

- 10. Ketamine - Wikipedia [en.wikipedia.org]

- 11. Ketone body modulation of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mephedrone - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Quantification of 7-(methylamino)heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 7-(methylamino)heptan-2-one in biological matrices, specifically human plasma. Given the absence of established methods for this specific analyte, the following protocols are based on established analytical principles for structurally similar compounds containing secondary amine and ketone functionalities. Two primary analytical methodologies are presented: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Introduction

7-(methylamino)heptan-2-one is a small molecule of interest in various stages of drug development and biomedical research. Accurate and precise quantification of this compound in biological fluids is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. These notes provide robust and reliable methods for such analyses.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly selective and sensitive, making it suitable for the direct analysis of 7-(methylamino)heptan-2-one in complex biological matrices with minimal sample preparation.

Experimental Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

-

Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

Analyte (7-(methylamino)heptan-2-one): Precursor ion (Q1) m/z 144.2 -> Product ion (Q3) m/z (e.g., 58.1, corresponding to a characteristic fragment).

-

Internal Standard: To be determined based on the selected standard.

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

-

Collision Energy: Optimized for the specific MRM transition.

-

Data Presentation: LC-MS/MS Method Validation (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 12% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 85 - 95% |

| Matrix Effect | Minimal |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is a reliable alternative, particularly when LC-MS/MS is unavailable. It requires derivatization to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

-

To a 15 mL polypropylene tube, add 500 µL of human plasma sample and the internal standard.

-

Add 100 µL of 1 M sodium hydroxide to basify the sample.

-

Add 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).

-

Vortex for 2 minutes and then centrifuge at 4,000 rpm for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Derivatization:

-

To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS, or pentafluorobenzoyl chloride in an appropriate solvent).

-

Add 50 µL of a suitable solvent like acetonitrile.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

Cool to room temperature and transfer the derivatized sample to a GC-MS autosampler vial.

-

2. GC-MS Conditions

-

Gas Chromatograph:

-

System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp to 280°C at 20°C/min.

-

Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitored Ions (Hypothetical for a TMS derivative):

-

Analyte: To be determined based on the mass spectrum of the derivatized compound (e.g., a characteristic fragment ion).

-

Internal Standard: To be determined.

-

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

Data Presentation: GC-MS Method Validation (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.992 |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL |

| Intra-day Precision (%RSD) | < 12% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Recovery | 80 - 90% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 7-(methylamino)heptan-2-one from biological samples.

Caption: General experimental workflow for quantification.

Hypothetical Signaling Pathway Involvement

While the specific biological role of 7-(methylamino)heptan-2-one is not defined, a compound with its structure could potentially interact with pathways involving amine or ketone metabolism or signaling. The following diagram presents a hypothetical pathway where it might act as a competitive inhibitor of an amine oxidase or as a substrate for a reductase.

Caption: Hypothetical cellular interactions.

Application Notes and Protocols for the Purification of 7-(methylamino)heptan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-(methylamino)heptan-2-one. The techniques described are based on established methods for the purification of amino ketones and can be adapted to achieve high purity of the target compound.

Introduction

7-(methylamino)heptan-2-one is a secondary amino ketone that may find applications in organic synthesis and drug discovery as a building block or intermediate. Achieving high purity of this compound is critical for its use in subsequent reactions and biological assays. This document outlines two primary methods for its purification: flash column chromatography of the free base and recrystallization of its hydrochloride salt.

Purification Strategies

The purification of 7-(methylamino)heptan-2-one can be approached in two main ways, depending on the nature of the impurities and the desired final form of the compound.

-

Flash Column Chromatography: This technique is suitable for separating the free base of 7-(methylamino)heptan-2-one from non-polar and less polar impurities. It is a versatile method that can be optimized by adjusting the solvent system.

-

Recrystallization of the Hydrochloride Salt: Conversion of the basic amine to its hydrochloride salt often yields a crystalline solid that can be purified by recrystallization. This method is particularly effective for removing impurities that have different solubility profiles from the salt.

A logical workflow for the purification process is outlined below.

Caption: General purification workflow for 7-(methylamino)heptan-2-one.

Data Presentation

The following tables summarize hypothetical quantitative data for the purification of 7-(methylamino)heptan-2-one using the described methods. These values are illustrative and will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Flash Column Chromatography Data

| Parameter | Value |

| Starting Material | Crude 7-(methylamino)heptan-2-one |

| Initial Purity (by GC-MS) | ~85% |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Dichloromethane:Methanol (95:5) |

| Elution Volume | 3-4 column volumes |

| Yield of Pure Fraction | 75-85% |

| Final Purity (by GC-MS) | >98% |

Table 2: Recrystallization Data for Hydrochloride Salt

| Parameter | Value |

| Starting Material | Crude 7-(methylamino)heptan-2-one |

| Salt Formation Reagent | 2 M HCl in Diethyl Ether |

| Recrystallization Solvent | Isopropanol/Diethyl Ether |

| Yield of Recrystallized Salt | 60-70% |

| Final Purity (by HPLC) | >99% |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of 7-(methylamino)heptan-2-one free base using silica gel chromatography.

Materials:

-

Crude 7-(methylamino)heptan-2-one

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Hexane, technical grade

-

Ethyl acetate, technical grade

-

Glass column for chromatography

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

Potassium permanganate stain

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the crude 7-(methylamino)heptan-2-one in a minimal amount of dichloromethane.

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pour the slurry into the chromatography column, allowing the hexane to drain.

-

Pack the silica gel evenly to avoid channels.

-

Equilibrate the column by running the mobile phase (DCM:MeOH, 95:5) through the silica gel until the baseline is stable.

-

-

Loading the Sample:

-

Carefully load the dissolved crude product onto the top of the silica gel bed.

-

Allow the sample to adsorb onto the silica gel.

-

-

Elution:

-

Begin eluting the column with the DCM:MeOH (95:5) mobile phase.

-

Collect fractions of approximately 10-20 mL.

-

-

Monitoring the Separation:

-

Monitor the separation by spotting the collected fractions onto a TLC plate.

-

Develop the TLC plate in a chamber with a suitable solvent system (e.g., DCM:MeOH, 9:1).

-

Visualize the spots using a potassium permanganate stain. The product, being an amine, will appear as a yellow spot on a purple background.

-

-

Combining and Concentrating Fractions:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator to obtain the purified 7-(methylamino)heptan-2-one as an oil or solid.

-

Caption: Workflow for flash column chromatography purification.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This protocol details the conversion of crude 7-(methylamino)heptan-2-one to its hydrochloride salt and subsequent purification by recrystallization. This method is often effective for amines that are difficult to crystallize as the free base.[1]

Materials:

-

Crude 7-(methylamino)heptan-2-one

-

Diethyl ether, anhydrous

-

2 M Hydrochloric acid in diethyl ether

-

Isopropanol

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

-

pH paper

Procedure:

-

Salt Formation:

-

Dissolve the crude 7-(methylamino)heptan-2-one in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.

-

While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise.

-

Monitor the pH of the solution with moist pH paper; continue adding the HCl solution until the mixture is acidic (pH ~2-3).

-

A precipitate of the hydrochloride salt should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Isolation of the Crude Salt:

-

Collect the crude hydrochloride salt by vacuum filtration using a Büchner funnel.

-

Wash the salt with a small amount of cold diethyl ether to remove any soluble impurities.

-

-

Recrystallization:

-

Transfer the crude salt to a clean Erlenmeyer flask.

-

Add a minimal amount of hot isopropanol to dissolve the salt completely.

-

Slowly add diethyl ether to the hot solution until it becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

-

Isolation of the Pure Salt:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum to obtain pure 7-(methylamino)heptan-2-one hydrochloride.

-

Caption: Workflow for recrystallization of the hydrochloride salt.

Conclusion

The choice between flash column chromatography and recrystallization of the hydrochloride salt will depend on the specific impurity profile of the crude 7-(methylamino)heptan-2-one and the desired final form of the product. For obtaining the pure free base, chromatography is the preferred method. For a stable, crystalline solid, conversion to the hydrochloride salt followed by recrystallization is an excellent option. Both methods, when performed carefully, can yield material of high purity suitable for research and development purposes.

References

Application Notes and Protocols: 7-(Methylamino)heptan-2-one in Organic Synthesis

Introduction

7-(Methylamino)heptan-2-one is a bifunctional organic molecule containing both a secondary amine and a ketone. This unique structural feature makes it a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly seven-membered rings (azepanes), which are important structural motifs in various natural products and pharmaceuticals. The presence of both a nucleophilic amine and an electrophilic carbonyl group within the same molecule allows for intramolecular cyclization reactions, providing a direct route to functionalized azepane derivatives.

One of the most powerful applications of 7-(methylamino)heptan-2-one in organic synthesis is its use in the intramolecular Mannich reaction to construct the 1-methylazepan-3-one scaffold. This reaction can be catalyzed by either acid or base, proceeding through the formation of an enol or enolate intermediate that subsequently attacks the intramolecular iminium ion.

Key Applications